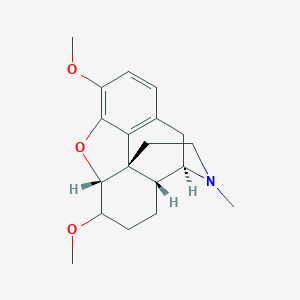
Tetrahydrothebaine
概要
説明
Tetrahydrothebaine, also known as 6-epi-Tetrahydrothebaine, is a morphinan derivative . It has a molecular formula of C19 H25 N O3 and a molecular weight of 315.41 .
Synthesis Analysis
The synthesis of Tetrahydrothebaine involves several steps. The isoquinoline alkaloids 4-O-methylsinomenine and C-annelated tetrahydrothebaine were modified by the addition of 1,2,3-triazolyl substituents in the C-1 position of the morphinane skeleton via a Cu-catalyzed reaction of 1-ethynyl-substituted alkaloid derivatives with various azides . Another method involves the Diels-Alder reaction of thebaine with maleimides, yielding [7,8,3’,4’]-succinimido-endo-ethenotetrahydrothebaines containing N’-alkyl, cycloalkyl, aralkyl, or aryl substituents .Chemical Reactions Analysis
Tetrahydrothebaine undergoes various chemical reactions. For instance, it can be modified by the addition of 1,2,3-triazolyl substituents in the C-1 position of the morphinane skeleton via a Cu-catalyzed reaction of 1-ethynyl-substituted alkaloid derivatives with various azides . Another reaction involves the Diels-Alder reaction of thebaine with maleimides .科学的研究の応用
Development of Novel Analgesics : Tetrahydrothebaine derivatives have been instrumental in developing new analgesics. Research by Bentley, Hardy, and Smith (1969) in "Novel analgesics and molecular rearrangements in the morphine--thebaine group. XII. Derivatives of 7-amino-6,14-endo-ethenotetrahydrothebaine" explored this application, highlighting the potential of tetrahydrothebaine as a structural scaffold for further research into morphine-thebaine group compounds (Bentley, Hardy, & Smith, 1969).
Opioid Receptor Agonist Activity : In a study titled "Synthesis and evaluation of κ-opioid receptor agonistic activity and antinociceptive effect of novel morphine analogues, 7α-phenyl-6α,14α-endo-etheno-tetrahydrothebaine with substituted o-, m- and p-amino group," Qi et al. (2011) discovered that 7α-Phenyl-6α-Etheno-Tetrahydrothebaine, especially with p-amino substitution, shows κ-opioid receptor agonist activity and antinociceptive activity. This suggests its potential as a leading compound for novel antinociceptive agents (Qi et al., 2011).
Efficiency in Opium Product Production : Tetrahydrothebaine can be efficiently converted to dihydromorphine, as demonstrated by Przybył et al. (2003) in "Practical and high-yield syntheses of dihydromorphine from tetrahydrothebaine and efficient syntheses of (8S)-8-bromomorphide." This conversion happens with a 92% yield, making tetrahydrothebaine a valuable substance for opium product production (Przybył et al., 2003).
Analgesic Properties in Laboratory Animals and Humans : Bentley et al. (1965) in their study "Compounds possessing Morphine-antagonizing or Powerful Analgesic Properties" found that derivatives of 6,14-endoethenotetrahydrothebaine and oripavine are highly potent analgesics in laboratory animals and humans (Bentley et al., 1965).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4R,4aR,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15?,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJQWONQPCTLDL-SEYRRXLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(CC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961919 | |
| Record name | 3,6-Dimethoxy-17-methyl-4,5-epoxymorphinan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothebaine | |
CAS RN |
41714-53-8 | |
| Record name | Tetrahydrothebaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041714538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dimethoxy-17-methyl-4,5-epoxymorphinan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α,6β)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tetrahydrothebaine?
A1: Tetrahydrothebaine has the molecular formula C19H25NO3 and a molecular weight of 315.4 g/mol.
Q2: What spectroscopic data is available for tetrahydrothebaine and its derivatives?
A2: Research articles report the use of various spectroscopic techniques to characterize tetrahydrothebaine and its derivatives, including IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry. [, , , ] These techniques help to confirm the structures of synthesized compounds and analyze their purity.
Q3: How do structural modifications to tetrahydrothebaine impact its analgesic activity?
A3: Research indicates that modifying the substituents at the C-7 position of tetrahydrothebaine can significantly alter its analgesic activity. [] For instance, introducing 1,3,4-oxadiazole rings at C-7 has been shown to produce compounds with analgesic activity ranging from codeine to morphine. []
Q4: Can you provide an example of how introducing specific functional groups to the tetrahydrothebaine scaffold affects its pharmacological profile?
A4: A study exploring N-substituted analogues of etorphine, a potent analgesic derived from tetrahydrothebaine, found that substituting the N-methyl group with allyl, n-propyl, n-pentyl, or cyclopropylmethyl groups resulted in compounds with reduced respiratory depression while maintaining analgesic properties. []
Q5: How does the stereochemistry of tetrahydrothebaine derivatives influence their activity?
A5: Studies focusing on the synthesis of 7α-aryl-6,14-endoetheno-tetrahydrothebaine derivatives highlight the importance of stereochemistry in their biological activity. [] Specific isomers exhibit varying degrees of affinity and selectivity for opioid receptors, ultimately influencing their analgesic properties.
Q6: What are some common synthetic routes to prepare tetrahydrothebaine derivatives?
A6: Tetrahydrothebaine derivatives are frequently synthesized through modifications of thebaine. One common approach involves a Diels-Alder reaction of thebaine with various dienophiles, such as methyl acrylate, to generate 6,14-endo-etheno-tetrahydrothebaine derivatives. [, ] These adducts can be further modified at the C-7 position to introduce different functional groups and explore their pharmacological potential. [, , ]
Q7: Are there alternative methods for synthesizing dihydrothebaine, a key intermediate in the production of dihydrocodeinone?
A7: While catalytic hydrogenation is a traditional method for converting thebaine to 8,14-dihydrothebaine, it suffers from low yields and side reactions. [] A more efficient approach involves using thermally decomposable compounds like aryl sulfonic acid hydrazides or disodium azodicarboxylate, resulting in improved yields of 8,14-dihydrothebaine. []
Q8: What is the significance of exploring tetrahydrothebaine derivatives in the context of analgesic drug development?
A8: The development of novel analgesics, particularly those with reduced side effects and addiction liability compared to traditional opioids, is crucial. Tetrahydrothebaine serves as a valuable starting point for designing and synthesizing new opioid analogs.
Q9: How are researchers using tetrahydrothebaine to develop peptide-based opioid analgesics?
A9: Researchers have successfully synthesized peptide-morphinans by combining Diels-Alder adducts of tetrahydrothebaine with enkephalin moieties. [] This approach combines the structural features of both tetrahydrothebaine and endogenous opioid peptides, aiming to create potent analgesics with potentially improved pharmacological profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



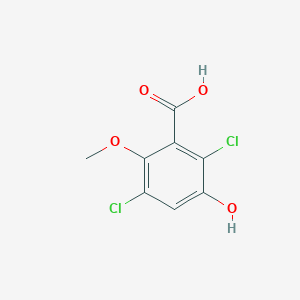
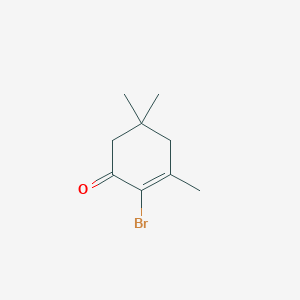
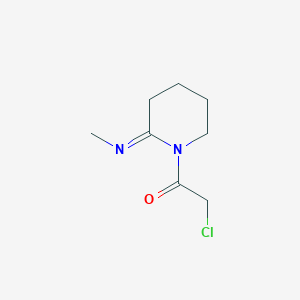
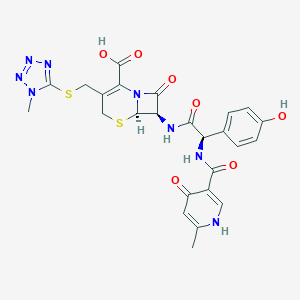


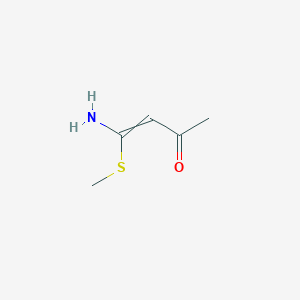
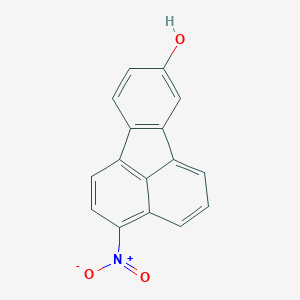
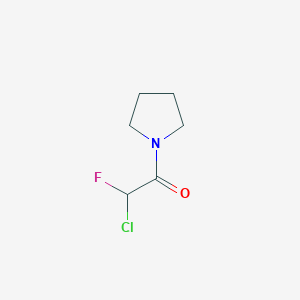
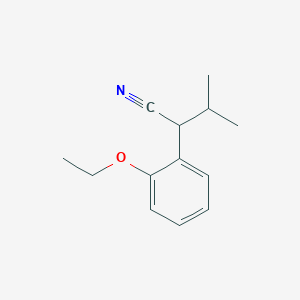
![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)
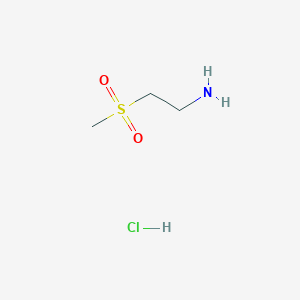
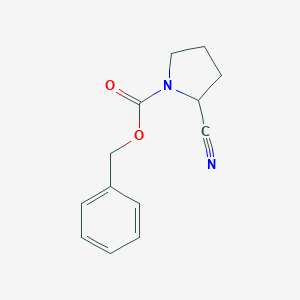
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)